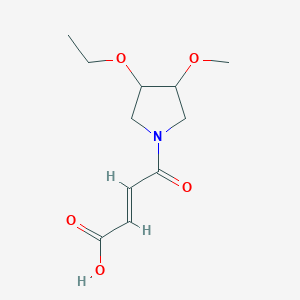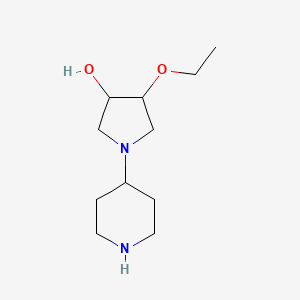![molecular formula C13H22ClNO2 B1493220 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one CAS No. 2098049-63-7](/img/structure/B1493220.png)
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
説明
The compound “2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one” is a complex organic molecule. It contains a cyclopenta[c]pyrrole ring, which is a type of heterocyclic compound (compounds that contain a ring structure containing atoms of at least two different elements). This ring is hexahydro-, indicating that it has undergone hydrogenation. It also has a methoxymethyl group attached to it .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of polar functional groups (like the methoxy group) would likely make the compound somewhat polar, affecting its solubility in different solvents. The exact properties would need to be determined experimentally .科学的研究の応用
Environmental Fate and Behavior of Chemical Compounds
Research on the environmental fate and behavior of various chemical compounds, including parabens and halogenated compounds, is essential in understanding their impact on aquatic environments and potential health effects. Parabens, for instance, are widely used as preservatives and are considered emerging contaminants due to their presence in water and potential endocrine-disrupting properties (Haman, Dauchy, Rosin, & Munoz, 2015). Similarly, studies on the fate of halogenated compounds, like chlorogenic acid and its derivatives, provide insights into their degradation, environmental persistence, and interactions leading to potentially harmful by-products (Naveed et al., 2018).
Advanced Materials and Chemical Synthesis
The synthesis and application of novel chemical compounds for materials science, including polymers and corrosion inhibitors, are key areas of research. Quinoline derivatives, for instance, have been explored for their anticorrosive properties, demonstrating the significance of structural modifications for enhancing material resilience (Verma, Quraishi, & Ebenso, 2020). Arylmethylidenefuranones' reactions with nucleophiles highlight the diversity of compounds that can be synthesized from reactive intermediates, contributing to the development of novel materials and pharmaceuticals (Kamneva, Anis’kova, & Egorova, 2018).
Environmental and Health Concerns
Understanding the environmental and health impacts of chemical compounds, especially those with potential bioaccumulation and toxicity concerns, is crucial. The toxicological effects of various compounds, such as methoxychlor and its estrogenic activities, are studied to assess their risk to human health and the environment (Cummings, 1997). Similarly, research on the sorption behaviors of herbicides provides insights into their mobility and persistence in soils, informing remediation and regulatory strategies (Werner, Garratt, & Pigott, 2012).
特性
IUPAC Name |
1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-3-11(14)12(16)15-7-10-5-4-6-13(10,8-15)9-17-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFQWLRKKAKEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CCCC2(C1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



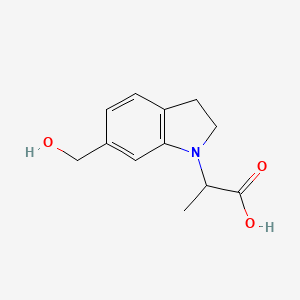
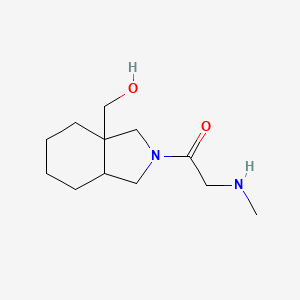
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493143.png)
![2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493144.png)

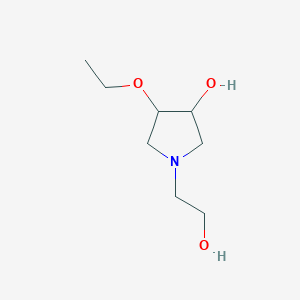
![6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493148.png)
![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)
![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)
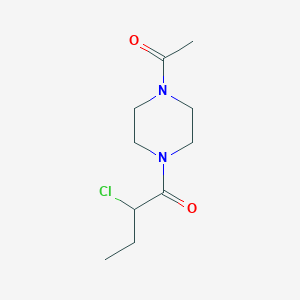
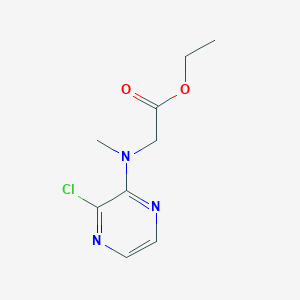
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1493156.png)
